molecular formula C10H7NS2 B576663 7H-Thiopyrano[2,3-g][1,3]benzothiazole CAS No. 13421-77-7

7H-Thiopyrano[2,3-g][1,3]benzothiazole

Cat. No.: B576663
CAS No.: 13421-77-7
M. Wt: 205.293
InChI Key: DIPGOWQHFXUTOL-UHFFFAOYSA-N
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Description

7H-Thiopyrano[2,3-g][1,3]benzothiazole is a heterocyclic compound with the molecular formula C10H7NS2 It is a sulfur-containing compound that features a fused ring system combining a thiopyrano ring and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Thiopyrano[2,3-g][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-mercaptobenzothiazole with suitable aldehydes or ketones in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane (CH2Cl2) and catalysts like iodine or samarium triflate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

7H-Thiopyrano[2,3-g][1,3]benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzothiazole ring can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

7H-Thiopyrano[2,3-g][1,3]benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7H-Thiopyrano[2,3-g][1,3]benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure lacking the thiopyrano ring.

    Thiopyran: Contains a sulfur atom in a six-membered ring but lacks the benzothiazole moiety.

    Benzoxazole: Similar to benzothiazole but with an oxygen atom instead of sulfur.

Uniqueness

7H-Thiopyrano[2,3-g][1,3]benzothiazole is unique due to its fused ring system, which combines the properties of both thiopyrano and benzothiazole rings. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

7H-thiopyrano[2,3-g][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NS2/c1-2-7-9(12-5-1)4-3-8-10(7)13-6-11-8/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPGOWQHFXUTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C(S1)C=CC3=C2SC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10723692
Record name 7H-Thiopyrano[2,3-g][1,3]benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13421-77-7
Record name 7H-Thiopyrano[2,3-g][1,3]benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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